
2,4-Dibutylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibutylpentanedioic acid: is an organic compound with the molecular formula C13H24O4 It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as pentanedioic acid, with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pentanedioic acid
Reagents: Butyl bromide or butyl chloride, sodium hydroxide
Conditions: Reflux in an organic solvent such as ethanol or acetone
The reaction mechanism involves the nucleophilic substitution of the halide by the carboxylate anion, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, such as 2,4-Dibutylpentenedioic acid, using a metal catalyst like palladium on carbon (Pd/C). The reaction conditions typically include:
Starting Material: 2,4-Dibutylpentenedioic acid
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogen gas at elevated pressure and temperature
This method offers high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibutylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxyl groups can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, esterification with alcohols in the presence of an acid catalyst can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, room temperature
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid) for esterification, reflux
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols or alkanes
Substitution: Esters
Scientific Research Applications
2,4-Dibutylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study metabolic pathways involving dicarboxylic acids. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials. Its properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibutylpentanedioic acid depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes.
For example, in a biological context, this compound may inhibit or activate specific enzymes involved in metabolic pathways. This can lead to changes in the levels of metabolites and affect cellular functions. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
2,4-Dibutylpentanedioic acid can be compared with other similar dicarboxylic acids, such as:
Pentanedioic acid: The parent compound, which lacks the butyl substituents. It has different physical and chemical properties and may have different applications.
2,4-Dimethylpentanedioic acid: A similar compound with methyl substituents instead of butyl groups. The presence of smaller alkyl groups can affect the compound’s reactivity and properties.
2,4-Diethylpentanedioic acid: Another similar compound with ethyl substituents. The intermediate size of the ethyl groups compared to butyl and methyl groups can result in different properties and applications.
The uniqueness of this compound lies in the presence of the butyl groups, which can influence its solubility, reactivity, and potential applications. The larger alkyl groups can provide steric hindrance and affect the compound’s interactions with other molecules.
Properties
CAS No. |
92155-85-6 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,4-dibutylpentanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-3-5-7-10(12(14)15)9-11(13(16)17)8-6-4-2/h10-11H,3-9H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
NTPAXKLCHCAMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(CCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



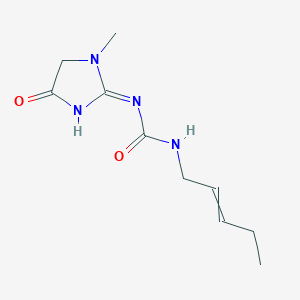

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
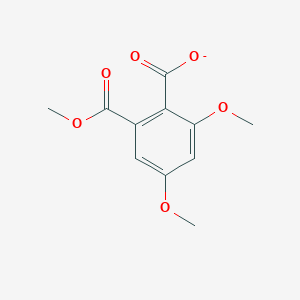
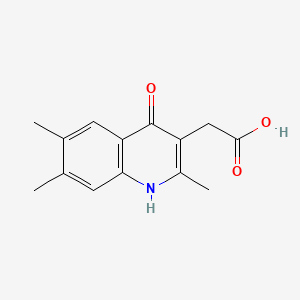
![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
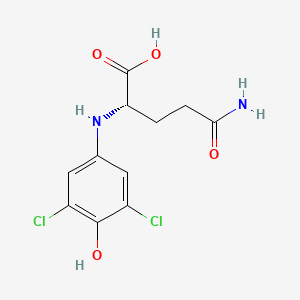
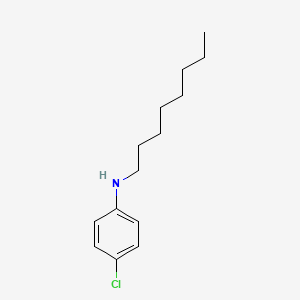
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
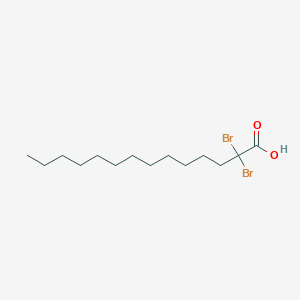
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
